molecular formula C10H14O4 B1376604 Tert-butyl 2-(4,5-dihydrofuran-3-yl)-2-oxoacetate CAS No. 1432680-30-2

Tert-butyl 2-(4,5-dihydrofuran-3-yl)-2-oxoacetate

Cat. No.: B1376604
CAS No.: 1432680-30-2
M. Wt: 198.22 g/mol
InChI Key: VOJNTKDWTDOMJH-UHFFFAOYSA-N
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Description

Tert-butyl 2-(4,5-dihydrofuran-3-yl)-2-oxoacetate is an organic compound that features a tert-butyl ester group attached to a 2-oxoacetate moiety, which is further connected to a 4,5-dihydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(4,5-dihydrofuran-3-yl)-2-oxoacetate typically involves the reaction of tert-butyl acetoacetate with a suitable dihydrofuran derivative. One common method involves the use of electrophilic cyclization reactions, where an alkyne bearing two competing nucleophiles, such as an amine and an alcohol, undergoes cyclization to form the dihydrofuran ring . The reaction conditions often include the use of iodine as an electrophile, which facilitates the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic cyclization reactions under controlled conditions. The use of metal-free conditions and efficient synthesis protocols ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(4,5-dihydrofuran-3-yl)-2-oxoacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted dihydrofuran derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Tert-butyl 2-(4,5-dihydrofuran-3-yl)-2-oxoacetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 2-(4,5-dihydrofuran-3-yl)-2-oxoacetate involves its interaction with specific molecular targets and pathways. The compound’s electrophilic nature allows it to participate in various cyclization and substitution reactions, leading to the formation of biologically active molecules. The presence of the dihydrofuran ring and oxoacetate moiety contributes to its reactivity and potential biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these functional groups allows for diverse chemical transformations and the synthesis of complex molecules .

Properties

IUPAC Name

tert-butyl 2-(2,3-dihydrofuran-4-yl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4/c1-10(2,3)14-9(12)8(11)7-4-5-13-6-7/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOJNTKDWTDOMJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(=O)C1=COCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201175947
Record name 3-Furanacetic acid, 4,5-dihydro-α-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201175947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1432680-30-2
Record name 3-Furanacetic acid, 4,5-dihydro-α-oxo-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1432680-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Furanacetic acid, 4,5-dihydro-α-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201175947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 2-(4,5-dihydrofuran-3-yl)-2-oxoacetate
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Tert-butyl 2-(4,5-dihydrofuran-3-yl)-2-oxoacetate
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Tert-butyl 2-(4,5-dihydrofuran-3-yl)-2-oxoacetate
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Tert-butyl 2-(4,5-dihydrofuran-3-yl)-2-oxoacetate
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Tert-butyl 2-(4,5-dihydrofuran-3-yl)-2-oxoacetate
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